4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
Description
The compound 4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a pyrimidine derivative featuring a 2-methyl and 6-methoxy substituent on the pyrimidine core. The piperazine ring is sulfonylated at the 4-position, linked to a 4-butoxyphenyl group.
Properties
IUPAC Name |
4-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-4-5-14-28-17-6-8-18(9-7-17)29(25,26)24-12-10-23(11-13-24)19-15-20(27-3)22-16(2)21-19/h6-9,15H,4-5,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXMONADCRRJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a member of the pyrimidine class, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic implications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes a piperazine ring, a butoxyphenyl sulfonyl group, and a methoxy-substituted pyrimidine moiety, which contribute to its biological properties.
Research indicates that compounds with similar structures often act as inhibitors of the nuclear factor kappa B (NF–κB) pathway, which is implicated in various cancers. The NF–κB pathway plays a crucial role in regulating immune response and cell proliferation. Inhibition of this pathway can lead to decreased tumor growth and enhanced apoptosis in cancer cells.
Inhibition of NF–κB
In vitro studies have demonstrated that derivatives resembling this compound can inhibit NF–κB activity. For instance, compounds synthesized in related studies showed significant inhibition of breast cancer cell lines (MCF-7) with IC50 values ranging from 6.29 µM to 9.17 µM, indicating a potent anti-cancer effect . The binding affinity to the p65 subunit of NF–κB was also highlighted, suggesting a direct interaction that disrupts its function .
Anticancer Activity
Several studies have reported on the anticancer properties of piperazine and pyrimidine derivatives. The following table summarizes key findings related to the anticancer activity of similar compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3a | MCF-7 | 9.17 | NF–κB inhibition |
| 5b | MCF-7 | 6.29 | NF–κB inhibition |
| 1 | HCC | Not specified | Decreased DNA binding of NF–κB |
These findings suggest that the compound may exhibit similar anticancer properties through mechanisms involving NF–κB inhibition.
Other Biological Activities
Apart from anticancer effects, compounds with similar structural motifs have been explored for various biological activities:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains.
- Anti-inflammatory Effects : Compounds targeting inflammatory pathways may reduce cytokine production.
- Enzyme Inhibition : Certain derivatives have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase and urease .
Case Studies
- Study on NF–κB Inhibition : A study involving piperazine-linked pyrimidines demonstrated their ability to inhibit the DNA binding capacity of NF–κB in hepatocellular carcinoma cells, leading to reduced proliferation and increased apoptosis .
- Antimicrobial Evaluation : Another study assessed various piperazine derivatives for their antimicrobial activity, showing significant inhibition against both Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Neuropharmacology
The compound has shown promise as a neuropharmacological agent , particularly in modulating neurotransmitter systems. Its piperazine moiety is known to interact with various receptors, including serotonin and dopamine receptors, potentially leading to anxiolytic and antidepressant effects.
Case Study:
A study on similar piperazine derivatives demonstrated significant reductions in anxiety-like behaviors in rodent models, as measured by the elevated plus maze test. The results suggest that this compound may offer therapeutic benefits for anxiety disorders.
Antimicrobial Activity
The sulfonamide group present in the compound is associated with antibacterial properties. Compounds with similar structures have been shown to inhibit bacterial growth by targeting enzymes involved in folate synthesis.
Inhibition Data:
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 20 | 100 |
This data indicates that the compound could be effective against several clinically relevant bacterial strains.
Anticancer Properties
Research has indicated that derivatives of pyrimidine compounds can exhibit anticancer activity by inducing apoptosis in cancer cells. The unique structure of this compound may enhance its efficacy against various cancer types.
Mechanism of Action:
The compound's ability to modulate cell signaling pathways involved in cell proliferation and survival is a key area of ongoing research.
Enzyme Inhibition
The compound has been evaluated for its potential to inhibit specific enzymes linked to disease pathology, particularly in neurodegenerative conditions such as Alzheimer’s disease.
Research Findings:
In vitro studies have shown that related pyrimidine derivatives can inhibit ATPase activity associated with protein kinases that play a role in Alzheimer’s disease progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Aromatic Sulfonyl Groups
4-(4-((2,4-Diethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
- Key Differences : The sulfonyl-linked phenyl group here has 2,4-diethoxy substituents instead of a single 4-butoxy group.
- Ethoxy groups are less lipophilic than butoxy, which could reduce cellular uptake .
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
- Key Differences: This compound replaces the pyrimidine core with a thieno[3,2-d]pyrimidine scaffold.
- Implications: The thienopyrimidine core may enhance π-π stacking interactions in hydrophobic binding pockets.
Fluorinated Pyrimidine Derivatives
4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-carboxaldehyde
- Key Differences : Features a 4-fluorophenyl group and a carboxaldehyde at the 5-position. The sulfonamide is N-methylated, and an isopropyl group is present at the 6-position.
- Implications: Fluorine’s electronegativity may improve metabolic stability and binding specificity.
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide
- Key Differences : Contains a hydroxymethyl group at the 5-position and an isopropyl substituent. The sulfonamide is directly attached to the pyrimidine ring.
Piperazine/Piperidine-Based Analogs
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Key Differences : Uses a piperidine ring instead of piperazine and lacks sulfonylation. The pyrimidine core has a 2-amine and 4-methyl group.
- Implications : Piperidine’s reduced basicity compared to piperazine may alter ionization state at physiological pH, affecting interactions with charged residues in target proteins .
4-(4-Ethylpiperazin-1-yl)benzoic acid
- Key Differences : The piperazine is ethylated at the 4-position and linked to a benzoic acid moiety instead of a sulfonylated phenyl group.
- Implications : The carboxylic acid group introduces hydrophilicity, likely limiting blood-brain barrier penetration compared to the butoxyphenyl-sulfonyl group .
Comparative Data Table
Research Findings and Trends
- Alkoxy Chain Length : Longer chains (e.g., butoxy) increase lipophilicity, which correlates with improved membrane permeability but may reduce aqueous solubility .
- Fluorine Substitution : Fluorinated aryl groups enhance metabolic stability and binding affinity due to electronegativity and size .
- Heterocyclic Core Modifications: Thienopyrimidine derivatives show distinct electronic properties compared to pyrimidine, influencing target selectivity .
- Sulfonylation vs. Carboxylation : Sulfonylated piperazines offer stronger electron-withdrawing effects and rigidity compared to carboxylated analogs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions:
- Step 1 : Sulfonylation of 4-butoxyphenol using sulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonyl intermediate .
- Step 2 : Coupling the intermediate with a pre-functionalized piperazine ring via nucleophilic substitution.
- Step 3 : Final assembly with the methoxy-methylpyrimidine moiety under controlled pH and temperature .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl group at C4 of piperazine, butoxy chain resonance at δ 1.2–1.6 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (calc. ~463.5 g/mol) and detect impurities .
- X-ray Crystallography : Resolve stereochemical ambiguities; requires high-purity crystals .
Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?
- Protocol :
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Photostability : Expose to UV light (λ = 365 nm) and monitor degradation via HPLC .
- Solution Stability : Test in DMSO/PBS buffers at pH 7.4 and 4.5; measure half-life using LC-MS .
Advanced Research Questions
Q. How can researchers identify and validate biological targets for this compound (e.g., enzyme inhibition)?
- Approach :
- Target Prediction : Use computational tools (e.g., molecular docking with AutoDock Vina) to screen against kinase or GPCR libraries, leveraging the sulfonyl-piperazine motif’s affinity for ATP-binding pockets .
- Experimental Validation : Perform enzymatic assays (e.g., kinase inhibition using ADP-Glo™) at 10 µM–1 mM concentrations. Compare IC50 values with known inhibitors .
- Case Study : A structurally analogous sulfonyl-piperazine compound showed IC50 = 2.3 µM against PI3Kα, suggesting potential kinase targeting .
Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance potency or selectivity?
- SAR Design :
- Modify Substituents : Replace the butoxy group with shorter/longer alkoxy chains (e.g., ethoxy, hexyloxy) to assess hydrophobicity effects .
- Piperazine Ring Modifications : Introduce methyl groups or replace with morpholine to alter steric/electronic profiles .
- Evaluation : Test derivatives in cell-based assays (e.g., antiproliferative activity in HeLa cells) and correlate with logP values .
Q. How can contradictory data in biological activity or synthetic yields be resolved?
- Troubleshooting :
- Biological Replicability : Ensure consistent cell culture conditions (e.g., passage number, serum batch) and validate assays with positive controls (e.g., staurosporine for apoptosis) .
- Synthetic Variability : Re-examine reaction stoichiometry (e.g., excess sulfonyl chloride) or intermediates’ purity via ¹H NMR .
- Case Study : A 20% yield discrepancy was traced to residual moisture in the piperazine intermediate; switching to anhydrous solvents improved consistency .
Q. What in silico modeling approaches are suitable for predicting pharmacokinetic properties or metabolite profiles?
- Tools :
- ADME Prediction : Use SwissADME to estimate permeability (Caco-2), cytochrome P450 interactions, and bioavailability .
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., sulfoxide formation via oxidation) with Schrödinger’s Xenosite .
- Validation : Cross-reference with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
